Diatoxanthin
Overview
Description
Diatoxanthin is a type of carotenoid found in diatoms, a group of microalgae. Carotenoids are pigments that play crucial roles in photosynthesis and photoprotection. This compound is specifically involved in the xanthophyll cycle, which helps protect diatoms from photodamage by dissipating excess light energy as heat . This compound is not only important for the survival of diatoms but also has significant applications in various industries due to its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diatoxanthin can be isolated and purified from marine diatoms such as Phaeodactylum tricornutum. The process involves several steps:
Extraction of Pigments: The diatoms are harvested and subjected to solvent extraction to isolate the pigments.
Saponification: The extracted pigments are then saponified to remove any esterified fatty acids.
Separation by Partition: The saponified mixture is separated using partition techniques.
Open Column Chromatography: Finally, the pigments are purified using open column chromatography to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound involves cultivating diatoms under controlled conditions to maximize pigment production. Factors such as light intensity, nutrient availability, and temperature are optimized to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Diatoxanthin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form other carotenoids.
Reduction: It can also undergo reduction reactions under specific conditions.
Epoxidation and De-epoxidation: this compound is involved in reversible epoxidation and de-epoxidation reactions as part of the xanthophyll cycle.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Epoxidation Conditions: Light exposure and enzymatic activity.
Major Products:
Oxidation Products: Various oxidized carotenoids.
Reduction Products: Reduced forms of this compound.
Epoxidation Products: Diadinoxanthin.
Scientific Research Applications
Diatoxanthin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carotenoid chemistry and photoprotection mechanisms.
Biology: Investigated for its role in the xanthophyll cycle and its impact on diatom physiology.
Industry: Utilized in the food, cosmetic, and pharmaceutical industries for its antioxidant properties.
Mechanism of Action
Diatoxanthin exerts its effects through several mechanisms:
Photoprotection: It dissipates excess light energy as heat, protecting diatoms from photodamage.
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Effects: It modulates inflammatory pathways, potentially through the inhibition of key enzymes and signaling molecules.
Comparison with Similar Compounds
Diatoxanthin is unique among carotenoids due to its specific role in the xanthophyll cycle. Similar compounds include:
Diadinoxanthin: Another carotenoid involved in the xanthophyll cycle, which can be converted to this compound.
Fucoxanthin: A major carotenoid in diatoms, primarily involved in light-harvesting.
Zeaxanthin: Found in higher plants and involved in photoprotection
Properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-21,23,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJHQMUSVNWPV-DRCJTWAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C[C@H](CC2(C)C)O)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015589 | |
Record name | Diatoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31063-73-7 | |
Record name | Diatoxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31063-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diatoxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diatoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIATOXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VOI529I46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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